Glycyl-L-Proline (trifluoroacetate salt)
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Overview
Description
Glycyl-L-Proline (trifluoroacetate salt) is a dipeptide composed of glycine and L-proline. It is commonly used in biochemical research and has applications in the study of dipeptide transport in enterocyte basolateral membrane and brush-membrane border vesicles . The compound has a molecular formula of C7H12N2O3 • CF3COOH and a molecular weight of 286.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-Proline (trifluoroacetate salt) typically involves the coupling of glycine and L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide. The trifluoroacetate salt form is obtained by treating the dipeptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of Glycyl-L-Proline (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-Proline (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dipeptides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Glycyl-L-Proline (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in dipeptide transport and metabolism in cells.
Medicine: Explored for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of peptide-based products and research reagents.
Mechanism of Action
The mechanism of action of Glycyl-L-Proline (trifluoroacetate salt) involves its interaction with specific molecular targets and pathways. The compound is known to be transported across cell membranes via dipeptide transporters. Once inside the cell, it can participate in various biochemical processes, including protein synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclo (L-His-L-Pro): Another dipeptide with different amino acid composition.
Glycyl-L-Proline-15N,d2 (trifluoroacetate): A labeled version of Glycyl-L-Proline used for specific research applications.
Uniqueness
Glycyl-L-Proline (trifluoroacetate salt) is unique due to its specific combination of glycine and L-proline, which imparts distinct biochemical properties. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C9H13F3N2O5 |
---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1 |
InChI Key |
XYOXXWQBVRQEIN-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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